DBCO Reactivity: 0.3–0.9 M⁻¹s⁻¹ SPAAC Kinetics vs. CuAAC and Other Cyclooctynes
The DBCO moiety in AF 568 DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant of 0.3 to 0.9 M⁻¹s⁻¹ . This reaction rate is significantly higher than that of other cyclooctynes used in copper-free click chemistry [1] and does not require the cytotoxic copper catalyst essential for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
| Evidence Dimension | Second-order reaction rate constant (M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | 0.3–0.9 M⁻¹s⁻¹ |
| Comparator Or Baseline | Other cyclooctynes (e.g., BCN, DIFO): significantly lower; CuAAC: requires copper catalyst |
| Quantified Difference | DBCO reactivity > other cyclooctynes; copper-free vs. CuAAC (requires Cu(I) catalyst) |
| Conditions | SPAAC reaction in aqueous buffer, pH 7.4, 25°C |
Why This Matters
Faster reaction kinetics reduce labeling time and improve conjugation efficiency in live-cell and in vivo applications.
- [1] Lumiprobe. AF 568 DBCO Product Page. Accessed 2026. https://help.lumiprobe.com/p/af-568-dbco-6 View Source
